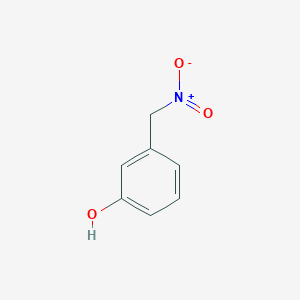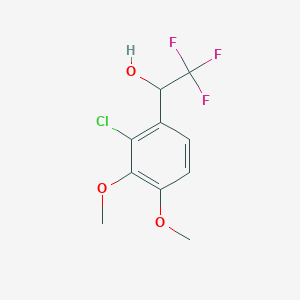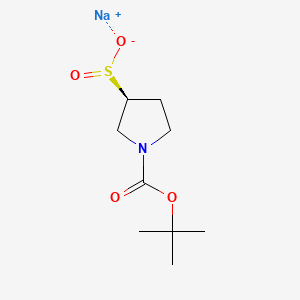
Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-sulfinate is a chemical compound that belongs to the class of sulfinate salts. These compounds are often used in organic synthesis due to their ability to act as nucleophiles and participate in various chemical reactions. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis, providing stability and ease of removal under specific conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-sulfinate typically involves the following steps:
Protection of Pyrrolidine: The pyrrolidine ring is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Sulfinylation: The protected pyrrolidine is then reacted with a sulfinylating agent, such as sulfur dioxide and a base, to introduce the sulfinate group.
Formation of Sodium Salt: The resulting sulfinate is treated with a sodium source, such as sodium hydroxide, to form the sodium salt.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-sulfinate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfinate group can act as a nucleophile, participating in substitution reactions with electrophiles.
Oxidation: The sulfinate group can be oxidized to form sulfonates.
Reduction: Under specific conditions, the sulfinate group can be reduced to thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or peracids are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Nucleophilic Substitution: Alkylated products.
Oxidation: Sulfonates.
Reduction: Thiols.
Applications De Recherche Scientifique
Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-sulfinate has various applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates.
Biological Studies: Utilized in the modification of biomolecules for research purposes.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-sulfinate involves its ability to act as a nucleophile. The sulfinate group can attack electrophilic centers in various substrates, leading to the formation of new chemical bonds. The tert-butoxycarbonyl group provides stability to the molecule, allowing it to participate in reactions without undergoing unwanted side reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-sulfinate: Similar structure but with the sulfinate group at a different position.
Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-4-sulfinate: Another positional isomer.
Sodium (S)-1-(tert-butoxycarbonyl)piperidine-3-sulfinate: A similar compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-sulfinate is unique due to its specific structural configuration, which imparts distinct reactivity and stability. The position of the sulfinate group and the presence of the tert-butoxycarbonyl protecting group make it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C9H16NNaO4S |
|---|---|
Poids moléculaire |
257.28 g/mol |
Nom IUPAC |
sodium;(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-sulfinate |
InChI |
InChI=1S/C9H17NO4S.Na/c1-9(2,3)14-8(11)10-5-4-7(6-10)15(12)13;/h7H,4-6H2,1-3H3,(H,12,13);/q;+1/p-1/t7-;/m0./s1 |
Clé InChI |
OKCQFZCTMMHGSD-FJXQXJEOSA-M |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC[C@@H](C1)S(=O)[O-].[Na+] |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


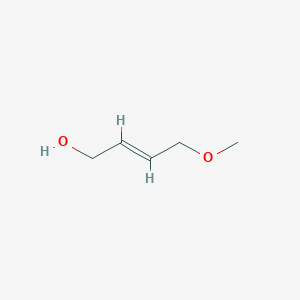
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid](/img/structure/B13580652.png)
![7-amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]heptanamide](/img/structure/B13580660.png)
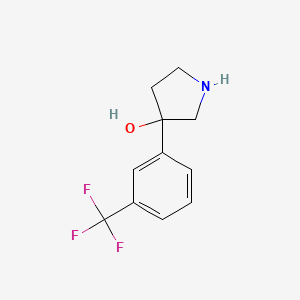
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-3-(oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide hydrochloride](/img/structure/B13580669.png)
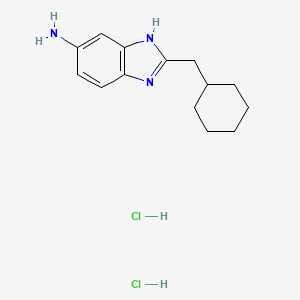
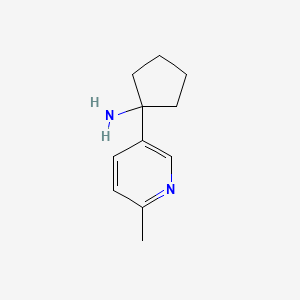
![3-{[1-(3-hydroxypropyl)-1H-1,2,3-triazol-4-yl]methoxy}propanoicacid](/img/structure/B13580687.png)
![1,1-Dimethylethyl N-[4-(2-bromo-1-hydroxyethyl)phenyl]carbamate](/img/structure/B13580692.png)
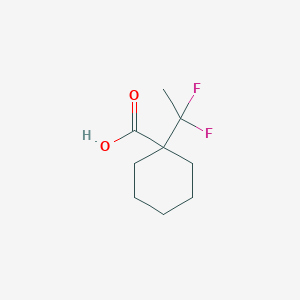
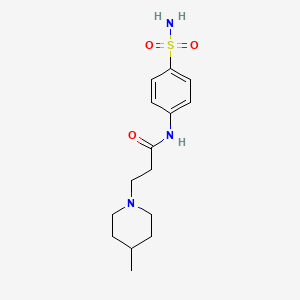
![6-chloro-5-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13580720.png)
